molecular formula C18H15ClN2O3 B5376985 4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzamide

4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzamide

Cat. No. B5376985
M. Wt: 342.8 g/mol
InChI Key: GPEKVTSNTVUIHO-UHFFFAOYSA-N
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Description

4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CM-272 and is a selective inhibitor of the protein kinase CK2.

Mechanism of Action

The mechanism of action of 4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzamide involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that phosphorylates various substrates involved in cell signaling pathways. Inhibition of CK2 activity by CM-272 leads to the disruption of these pathways, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its potential applications in cancer therapy, 4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzamide has also been studied for its effects on other biological processes. CK2 has been implicated in various diseases, including neurodegenerative disorders and viral infections. CM-272 has been shown to inhibit CK2 activity in these contexts as well, suggesting potential therapeutic applications beyond cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzamide in lab experiments is its selectivity for CK2. This allows for more precise targeting of the protein kinase and reduces the risk of off-target effects. However, one limitation of using CM-272 is its relatively low potency compared to other CK2 inhibitors. This may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research involving 4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzamide. One area of interest is the development of more potent CK2 inhibitors based on the structure of CM-272. Another potential direction is the investigation of the effects of CK2 inhibition on other biological processes beyond cancer and neurodegenerative disorders. Finally, the development of novel drug delivery systems for CM-272 could potentially improve its efficacy and reduce toxicity in vivo.
In conclusion, 4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzamide is a promising compound with potential applications in cancer therapy and beyond. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzamide involves the reaction of 2-chloro-5-methyl-1,3-oxazole-4-carboxylic acid with 4-hydroxybenzylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting intermediate is then treated with benzoyl chloride to yield the final product.

Scientific Research Applications

4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzamide has been extensively studied for its potential applications in cancer therapy. CK2 is a protein kinase that plays a crucial role in cell proliferation, survival, and differentiation. Overexpression of CK2 has been observed in various types of cancer, making it an attractive target for anticancer drugs. CM-272 has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

4-[[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-11-16(10-23-13-8-6-12(7-9-13)17(20)22)21-18(24-11)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEKVTSNTVUIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2Cl)COC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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